IFN alpha-IFNAR-IN-1

Descripción general

Descripción

IFN alfa-IFNAR-IN-1 es un inhibidor no peptídico de bajo peso molecular que se dirige específicamente a la interacción entre el interferón alfa (IFN-α) y su receptor, el receptor de interferón alfa/beta (IFNAR). Este compuesto es conocido por su capacidad para inhibir las respuestas inducidas por la vacuna modificada de Ankara (MVA) en células dendríticas plasmacitoides derivadas de médula ósea (BM-pDCs) con un valor de IC50 que oscila entre 2 y 8 micromolares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IFN alfa-IFNAR-IN-1 implica varios pasos, incluida la preparación de intermedios y la reacción de acoplamiento final. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza utilizando técnicas estándar de síntesis orgánica, incluido el uso de grupos protectores, reactivos de acoplamiento y métodos de purificación como la cromatografía .

Métodos de Producción Industrial

La producción industrial de IFN alfa-IFNAR-IN-1 sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la pureza y la consistencia del producto final. El proceso implica la síntesis a gran escala, la purificación y las medidas de control de calidad para cumplir con los estándares regulatorios. El compuesto se produce típicamente en grandes cantidades y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

IFN alfa-IFNAR-IN-1 se somete principalmente a reacciones de sustitución debido a sus grupos funcionales. No suele sufrir reacciones de oxidación o reducción en condiciones estándar.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de IFN alfa-IFNAR-IN-1 incluyen reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS). Las reacciones suelen llevarse a cabo en disolventes orgánicos como diclorometano (DCM) o dimetilformamida (DMF) en condiciones de atmósfera inerte .

Productos Principales Formados

El producto principal formado a partir de la síntesis de IFN alfa-IFNAR-IN-1 es el propio compuesto inhibidor final. Los subproductos y las impurezas se eliminan mediante procesos de purificación para garantizar la alta pureza del producto final .

Aplicaciones Científicas De Investigación

IFN alfa-IFNAR-IN-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la inmunología, la virología y la investigación del cáncer. Se utiliza para estudiar el papel de la señalización del interferón alfa en varios procesos biológicos y enfermedades. Algunas aplicaciones clave incluyen:

Mecanismo De Acción

IFN alfa-IFNAR-IN-1 ejerce sus efectos inhibiendo la interacción entre el interferón alfa y su receptor, IFNAR. Esta inhibición evita la activación de las vías de señalización descendentes, incluida la vía JAK-STAT, que es crucial para los efectos antivirales e inmunomoduladores del interferón alfa. Al bloquear esta interacción, IFN alfa-IFNAR-IN-1 reduce la producción de genes estimulados por interferón (ISG) y citocinas proinflamatorias, lo que modula la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos Similares

Anifrolumab: Un anticuerpo monoclonal que se dirige a IFNAR1 y se utiliza en el tratamiento del lupus eritematoso sistémico.

Ruxolitinib: Un inhibidor de JAK1/2 que afecta indirectamente la señalización del interferón al inhibir la vía JAK-STAT.

Singularidad

IFN alfa-IFNAR-IN-1 es único en su estructura no peptídica de bajo peso molecular, lo que permite una inhibición específica de la interacción entre IFN-α e IFNAR. A diferencia de los anticuerpos monoclonales como el anifrolumab, IFN alfa-IFNAR-IN-1 ofrece un enfoque de molécula pequeña para modular la señalización del interferón, lo que puede ser ventajoso en términos de farmacocinética y facilidad de administración .

Actividad Biológica

Interferon alpha (IFN-α) is a crucial cytokine in the immune response, particularly known for its antiviral, antiproliferative, and immunomodulatory properties. The biological activity of IFN-α is mediated through its interaction with the interferon alpha/beta receptor (IFNAR), which consists of two subunits: IFNAR1 and IFNAR2. This article explores the biological activity of the compound "IFN alpha-IFNAR-IN-1," examining its mechanisms, effects on various cell types, and implications for therapeutic applications.

Binding and Signaling : IFN-α binds to the IFNAR complex, initiating a signaling cascade that leads to the activation of various genes involved in antiviral responses. The binding affinity of different IFN-α subtypes to IFNAR can significantly influence their biological activities. For instance, studies have shown that certain subtypes induce distinct patterns of gene expression, which correlate with their antiviral efficacy and ability to inhibit cell proliferation .

Receptor Trafficking : Recent research highlights the importance of receptor trafficking in modulating the signaling outcomes of IFN-α. Upon binding, the IFNAR complex undergoes endocytosis, which not only regulates receptor availability at the plasma membrane but also influences downstream signaling pathways . This dynamic process is essential for fine-tuning the immune response to viral infections.

Biological Activities

-

Antiviral Activity :

- Cell Line Sensitivity : The antiviral activity of IFN-α varies across different cell lines. For example, studies indicate that certain cell lines exhibit robust antiviral responses while others show minimal effects depending on their sensitivity to IFN signaling .

- Gene Induction Profiles : The expression levels of interferon-stimulated genes (ISGs) such as OAS and Mx1 are significantly elevated in response to IFN-α treatment in sensitive cell lines, underscoring its role in enhancing antiviral defenses .

-

Antiproliferative Effects :

- Cell Proliferation Inhibition : IFN-α has been shown to inhibit cell proliferation in various cancer cell lines. However, specific mutations in the receptor or differences in receptor expression can lead to resistance against these antiproliferative effects .

- Case Studies : A notable case involved a patient with a mutation in IFNAR1 who exhibited severe hyperinflammation following vaccination, highlighting the critical role of type I interferons in regulating immune responses .

- Immunomodulatory Functions :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Patient with IFNAR Deficiency : A case study reported a child with complete deficiency of the IFNAR1 chain who developed fatal systemic hyperinflammation post-vaccination. This case illustrates the critical role of type I interferons in maintaining immune homeostasis and preventing pathological inflammation .

- CRISPR-Cas9 Knockout Studies : Research utilizing CRISPR-Cas9 technology to create IFNAR1 knockout cell lines demonstrated enhanced production efficiency for recombinant adenoviruses expressing IFN-α. This finding suggests potential applications for improving bioproduction systems while elucidating the role of type I interferons in cellular responses .

Propiedades

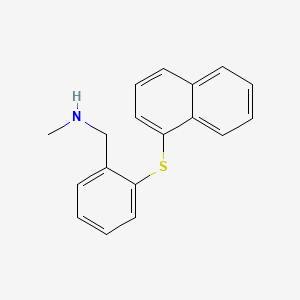

IUPAC Name |

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDXDNUPVVYWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.